molecular formula C20H14N2O4S B2447990 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 381694-03-7

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No. B2447990
CAS RN: 381694-03-7
M. Wt: 378.4
InChI Key: LLXQCRUOISXCMI-UHFFFAOYSA-N
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Description

“4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

This compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesis involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Compound 1 was reacted with 4-(bromomethyl)-2H-chromen-2-one, 3-bromomethyl-6-methoxy-benzofuran-2-carboxylic acid ethyl ester, and 2-chlorobenzoxazole in the presence of dry DMF .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” include the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .

Scientific Research Applications

properties

IUPAC Name

4-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-25-14-8-6-12(7-9-14)18(23)22-20-21-16(11-27-20)15-10-13-4-2-3-5-17(13)26-19(15)24/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQCRUOISXCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

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